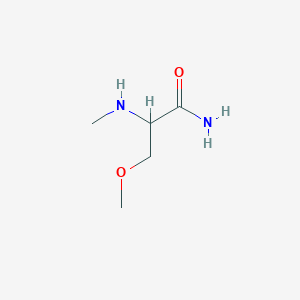

3-Methoxy-2-(methylamino)propanamide

Description

Significance and Research Trajectory of 3-Methoxy-2-(methylamino)propanamide in Contemporary Chemical Sciences

The principal academic interest in this compound lies in its classification as a process-related impurity and potential starting material or intermediate in the synthesis of Lacosamide, chemically known as (R)-2-acetamido-N-benzyl-3-methoxypropanamide. derpharmachemica.comderpharmachemica.com The study of such impurities is a critical aspect of pharmaceutical chemistry, ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs). Research into compounds like this compound is driven by the need to understand and control the formation of byproducts during drug manufacturing. derpharmachemica.com

The research trajectory for this compound is therefore closely tied to the development and optimization of synthetic routes for Lacosamide. Investigations focus on identifying the sources of such impurities and developing robust analytical methods for their detection and quantification. derpharmachemica.com

Historical Development of Amino Amide Chemistry Relevant to this compound

The chemistry of amino amides is deeply rooted in the broader history of amino acid and peptide synthesis. Early methods for the synthesis of α-amino acids, the foundational building blocks of these molecules, include the Gabriel synthesis and the Strecker synthesis, both developed in the mid-to-late 19th century. wordpress.comsynzeal.com These classical methods laid the groundwork for the creation of a vast array of amino acid derivatives.

The formation of the amide bond itself is a fundamental transformation in organic chemistry. newworldencyclopedia.orgwikipedia.org Historically, the direct reaction of a carboxylic acid and an amine required harsh conditions. The development of coupling reagents revolutionized this process, allowing for milder reaction conditions and the preservation of stereochemistry, which is crucial for chiral molecules like this compound. researchgate.net The evolution of these methods, from simple acid chlorides to sophisticated modern coupling agents, has been pivotal for the synthesis of complex amino amides. nih.gov The study of N-methylated amino acids and their incorporation into peptides and other molecules gained significant traction as a strategy to modify the pharmacokinetic properties of bioactive compounds. fieldofscience.comnih.govnih.gov

Structural Framework of this compound and Its Academic Interest

The molecular structure of this compound features a propanamide backbone substituted with a methoxy (B1213986) group at the 3-position and a methylamino group at the 2-position. The presence of a chiral center at the second carbon atom means the compound can exist as two enantiomers, (R) and (S). This chirality is a key point of academic interest, as the biological activity of chiral molecules is often enantiomer-specific.

The academic interest in its structure is primarily due to its relationship with Lacosamide. (R)-2-amino-N-benzyl-3-methoxypropanamide is a key intermediate in several synthetic routes to Lacosamide. google.comclearsynth.com The N-methylated analog, this compound, represents a potential impurity or a starting material for alternative synthetic pathways. The functional groups present—a primary amide, a secondary amine, and an ether—offer multiple sites for chemical modification, making it a versatile scaffold for synthetic exploration.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H12N2O2 |

| Molecular Weight | 132.16 g/mol |

| IUPAC Name | This compound |

This table is based on data from publicly available chemical databases.

Overview of Research Paradigms and Methodologies Applied to this compound

The research methodologies applied to this compound are largely dictated by its role as a pharmaceutical-related substance.

Synthesis and Characterization: The synthesis of this compound and its derivatives would likely employ standard methods of amide bond formation and N-methylation. Characterization and structural elucidation rely on a suite of spectroscopic techniques.

Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation patterns, aiding in structural confirmation. derpharmachemica.comderpharmachemica.com

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups such as the amide and amine. derpharmachemica.com

Analytical Methodologies: Given its status as a potential impurity, the development of sensitive and selective analytical methods is paramount.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation and quantification of the compound from mixtures, particularly in the context of impurity profiling of Lacosamide. derpharmachemica.com Chiral HPLC, using chiral stationary phases, is essential for separating the (R) and (S) enantiomers. nih.govwikipedia.orgwvu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a powerful tool for the separation, identification, and quantification of trace-level impurities. acs.org

Computational Studies: Molecular modeling and computational chemistry can be used to predict the physicochemical properties and conformational behavior of the molecule, which can be particularly insightful for understanding its interaction with biological systems or its behavior in different solvent environments. fieldofscience.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H12N2O2 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

3-methoxy-2-(methylamino)propanamide |

InChI |

InChI=1S/C5H12N2O2/c1-7-4(3-9-2)5(6)8/h4,7H,3H2,1-2H3,(H2,6,8) |

InChI Key |

UPPHKLRGHMXIIY-UHFFFAOYSA-N |

Canonical SMILES |

CNC(COC)C(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methoxy 2 Methylamino Propanamide

Stereoselective Synthesis of Enantiomeric Forms of 3-Methoxy-2-(methylamino)propanamide

Achieving high stereochemical purity is critical for the biological activity of chiral molecules. This section details strategies to synthesize the (R)- and (S)-enantiomers of this compound.

Chiral Pool Approaches to (R)- and (S)-3-Methoxy-2-(methylamino)propanamide

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. Natural amino acids, such as L-Serine and D-Serine, serve as excellent precursors for the synthesis of the (S)- and (R)-enantiomers of the target molecule, respectively. A plausible synthetic pathway starting from L-Serine to yield (S)-3-Methoxy-2-(methylamino)propanamide is outlined below.

A potential synthetic route could commence with the protection of the amino and carboxyl groups of L-Serine. The hydroxyl group can then be methylated, followed by N-methylation of the amino group. Subsequent amidation of the carboxylic acid would yield the final product. Each of these steps requires careful selection of reagents and conditions to avoid racemization and side reactions. For instance, the conversion of serine to a variety of optically pure unnatural amino acids has been demonstrated through multi-step processes. princeton.edunih.gov A two-step process for converting serine to a wide array of optically pure unnatural amino acids has been described, utilizing a photocatalytic cross-electrophile coupling. nih.gov

Table 1: Proposed Chiral Pool Synthesis of (S)-3-Methoxy-2-(methylamino)propanamide from L-Serine

| Step | Transformation | Reagents and Conditions (Hypothetical) | Key Considerations |

| 1 | Protection of Amino and Carboxyl Groups | Boc-anhydride, Et3N; then CH3I, K2CO3 | Selection of orthogonal protecting groups. |

| 2 | O-Methylation | NaH, CH3I in THF | Minimizing N-methylation at this stage. |

| 3 | Selective N-Boc Deprotection | Trifluoroacetic acid (TFA) in CH2Cl2 | Preventing ester hydrolysis. |

| 4 | N-Methylation | HCHO, HCOOH (Eschweiler-Clarke reaction) | Driving the reaction to completion for dimethylation is a risk. Reductive amination with formaldehyde (B43269) and a reducing agent is an alternative. nih.gov |

| 5 | Ester Hydrolysis | LiOH in THF/H2O | Saponification of the methyl ester. |

| 6 | Amidation | NH3, coupling agent (e.g., HATU, HOBt) | Minimizing racemization during coupling. nih.govmasterorganicchemistry.com |

| 7 | Final Deprotection (if necessary) | - | Removal of any remaining protecting groups. |

Asymmetric Catalysis in the Preparation of this compound Enantiomers

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis by creating the desired stereocenter from a prochiral substrate using a chiral catalyst. For the synthesis of this compound, an asymmetric hydrogenation or amination of a suitable unsaturated precursor could be envisioned.

For example, a prochiral enamide precursor could be subjected to asymmetric hydrogenation using a chiral transition metal catalyst, such as those based on Rhodium or Ruthenium with chiral phosphine (B1218219) ligands. The development of chiral catalysts for the synthesis of β-amino acids has been extensively reviewed. rsc.org While a specific catalyst for the target molecule is not documented, catalysts effective for the synthesis of β-hydroxy α-amino acids via asymmetric aldol (B89426) reactions have been reported, which could be adapted. nih.gov

Table 2: Potential Asymmetric Catalytic Approaches

| Catalytic Reaction | Substrate | Chiral Catalyst (Example) | Expected Outcome |

| Asymmetric Hydrogenation | 3-Methoxy-2-(methylamino)propenamide | Rh(I) with a chiral bisphosphine ligand (e.g., DuPhos) | High enantiomeric excess of the target amide. |

| Asymmetric Amination | Methyl 3-methoxyacrylate | Chiral amine catalyst with a nitrogen source | Formation of a chiral β-amino ester precursor. |

Diastereoselective Synthesis of this compound Precursors

Diastereoselective reactions involve the use of a chiral auxiliary to control the stereochemical outcome of a reaction. This auxiliary is later removed, leaving the enantiomerically enriched product.

A potential diastereoselective approach to a precursor of this compound could involve the Mannich reaction of a chiral iminolactone with an appropriate imine. Such reactions have been shown to proceed with high diastereoselectivity in the synthesis of 2,3-diaminopropanoic acids. nih.gov The resulting adduct could then be further elaborated to the target molecule. Another approach could be the diastereoselective reduction of a chiral β-enamino ester, which has been used to prepare diastereopure multisubstituted pyrrolidines. nih.gov The diastereoselectivity of the synthesis of 2',3'-dideoxy-beta-C-glucopyranosides can be controlled by the choice of protecting groups. iupac.org

Novel Chemical Routes and Process Optimizations for this compound

Beyond stereoselectivity, the development of novel and efficient synthetic routes is crucial for practical applications. This includes exploring greener synthetic methods and chemoenzymatic strategies.

Exploration of Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.gov For the synthesis of this compound, several green principles can be applied, particularly in the amide bond formation step, which often generates significant waste.

The use of greener solvents is a key aspect. Traditional solvents for peptide synthesis, like DMF and DCM, are hazardous. rsc.orgnih.gov Propylene (B89431) carbonate and 2-Methyltetrahydrofuran (2-MeTHF) have been identified as greener alternatives for both solution- and solid-phase peptide synthesis. rsc.orgacs.org The use of ionic liquids as recyclable and reusable media for peptide coupling reactions also presents a green alternative, potentially eliminating the need for an external base. ias.ac.in Continuous flow processing can also minimize waste and improve efficiency. advancedchemtech.com

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Use of Safer Solvents | Replacing DMF/DCM with 2-MeTHF, ethyl acetate, or propylene carbonate in coupling and deprotection steps. rsc.orgacs.orgadvancedchemtech.com | Reduced toxicity and environmental impact. |

| Atom Economy | Utilizing catalytic methods over stoichiometric reagents. | Minimized waste generation. |

| Use of Renewable Feedstocks | Starting from bio-derived amino acids like serine. princeton.edunih.gov | Reduced reliance on petrochemical sources. |

| Catalysis | Employing enzymatic or chemo-catalytic methods for key transformations. | Increased efficiency and selectivity, milder reaction conditions. |

Chemoenzymatic Syntheses of this compound

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical synthesis to create efficient and environmentally friendly processes.

For the synthesis of this compound, enzymes could be employed for key stereoselective steps. For instance, a hydrolase could be used for the stereoselective formation of the amide bond. nih.gov Adenylating enzymes have also been shown to mediate direct amide bond formation, offering an alternative to traditional coupling reagents. nih.govrsc.orgresearchgate.netresearchgate.net Furthermore, enzymes could potentially be used for the N-methylation step. While specific enzymes for the N-methylation of this particular substrate are not documented, enzyme systems that catalyze the α-N-methylation of amino acids like histidine have been identified. capes.gov.br

Table 4: Potential Chemoenzymatic Steps

| Enzymatic Reaction | Enzyme Class | Substrate | Product |

| Amide Bond Formation | Hydrolase/Ligase | (R/S)-3-Methoxy-2-(methylamino)propanoic acid ester + NH3 | (R/S)-3-Methoxy-2-(methylamino)propanamide |

| N-Methylation | Methyltransferase | (R/S)-3-Methoxy-2-aminopropanamide | (R/S)-3-Methoxy-2-(methylamino)propanamide |

| Resolution of Racemic Precursor | Amidase/Lipase | Racemic 3-Methoxy-2-(methylamino)propanoic acid ester | Enantiopure ester and unreacted enantiomer |

Solid-Phase Synthesis Approaches for this compound Scaffolds

The synthesis of unique, non-natural amino acid derivatives such as this compound on a solid support leverages the principles of Solid-Phase Peptide Synthesis (SPPS). This methodology, originally developed by Bruce Merrifield, allows for the assembly of peptide chains on an insoluble polymer resin, simplifying the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing. seplite.comyoutube.com For a small, modified scaffold like this compound, which features a C-terminal amide, an N-methylated secondary amine, and a methoxy-ether sidechain, a carefully selected combination of resin, linkers, and coupling reagents is essential.

The general approach involves anchoring a protected amino acid to a suitable resin, followed by cycles of deprotection and coupling of the next building block until the desired sequence is assembled. youtube.com The synthesis of this compound as a standalone molecule on a solid support would typically involve anchoring a precursor to the resin, modifying it, and then cleaving the final product.

Resin and Linker Selection:

The choice of resin is critical for the successful synthesis of a C-terminal amide. Resins specifically designed to yield a carboxamide upon cleavage are required. The most common choices for this purpose in modern Fmoc-based SPPS are the Rink Amide, Sieber, and PAL resins. seplite.compeptide.commerckmillipore.com These supports are functionalized with an acid-labile linker that, upon treatment with a strong acid like trifluoroacetic acid (TFA), releases the synthesized molecule as a C-terminal amide. peptide.comnih.gov

The Rink Amide resin is a popular choice due to its stability and the relatively mild conditions required for cleavage. seplite.commerckmillipore.com For sterically demanding syntheses, Sieber Amide resin can be advantageous as it is less sterically hindered, potentially allowing for higher loading efficiency. peptide.com

Interactive Table: Comparison of Resins for Peptide Amide Synthesis

| Resin Type | Linker Type | Cleavage Condition | Key Advantage |

| Rink Amide Resin | 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)phenoxy | Moderate Acid (e.g., 95% TFA) | Widely used, good stability. seplite.commerckmillipore.com |

| Sieber Amide Resin | Xanthenyl | Mild Acid (e.g., 1% TFA in DCM) | Good for protected fragments, less sterically hindered. seplite.compeptide.com |

| PAL Resin | 5-(4-aminomethyl-3,5-dimethoxyphenoxy)valeric acid | Moderate Acid (e.g., 95% TFA) | Cleaner products for long sequences, acid stable. peptide.com |

Protecting Group Strategy:

An orthogonal protecting group strategy is fundamental to SPPS, ensuring that specific protective groups can be removed without affecting others. iris-biotech.deorganic-chemistry.org For the synthesis of a this compound scaffold, the widely adopted Fmoc/tBu strategy is suitable. iris-biotech.de

α-Amino Group Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is used for the temporary protection of the primary or secondary amine. It is base-labile and can be efficiently removed with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). iris-biotech.decreative-peptides.com

N-Methyl Group: The methyl group on the nitrogen does not function as a protecting group and is a permanent feature of the target molecule. Its presence, however, introduces steric hindrance, which complicates the coupling step. peptide.comcem.com

Side-Chain Protection: The methoxy (B1213986) group (-OCH3) on the side chain is generally stable under standard SPPS conditions and does not typically require a protecting group. nih.gov

Coupling and Cleavage:

The coupling of the N-methylated building block is the most challenging step in the synthesis due to steric hindrance. peptide.comnih.gov Standard coupling reagents may be inefficient, leading to low yields. researchgate.net Therefore, more potent activating reagents are necessary.

Coupling Reagents: For coupling sterically hindered N-methyl amino acids, phosphonium (B103445) or aminium salts are highly effective. Reagents such as HATU, HBTU, and PyBOP, often used with an additive like HOAt, have proven successful in driving these difficult couplings to completion. peptide.comnih.govsigmaaldrich.com Newer reagents like COMU also show high efficiency, with the added benefit of being non-explosive and having better solubility. bachem.com Microwave-assisted SPPS can also be employed to enhance the rate and efficiency of coupling for hindered amino acids. cem.com

Cleavage: Once the synthesis on the solid support is complete, the final compound is cleaved from the resin. For resins like Rink Amide, a cocktail containing a high concentration of trifluoroacetic acid (TFA) is used. nih.goviris-biotech.de Scavengers, such as triisopropylsilane (B1312306) (TIS) and water, are typically included in the cleavage cocktail to quench reactive carbocations generated during the process, preventing unwanted side reactions.

Interactive Table: Research Findings on Hindered Coupling Conditions

| Coupling Reagent | Additive | Key Finding | Reference |

| HATU | DIEA/DIPEA | Highly effective for coupling N-methyl amino acids; superior to HBTU/HCTU. | peptide.com |

| PyAOP / PyBOP | HOAt | Identified as promising reagents for couplings involving two consecutive N-methyl amino acids. | nih.gov |

| COMU | Organic Base | Coupling efficiency comparable to HATU, with improved safety and solubility profiles. | bachem.com |

| DIC/Oxyma Pure | None | Efficient for coupling sterically hindered amino acids, especially with microwave enhancement. | cem.com |

Chemical Reactivity and Transformation Studies of 3 Methoxy 2 Methylamino Propanamide

Reactivity of the Amide Moiety in 3-Methoxy-2-(methylamino)propanamide

The amide group in this compound is a key site for chemical modification, offering pathways to various derivatives through hydrolysis, transamidation, reduction, and oxidation reactions.

Hydrolytic Stability and Transamidation Reactions of this compound

Hydrolytic Stability:

Amide bonds are generally stable, yet they can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. In the case of N-acylated amino acid amides, the stability can be influenced by neighboring groups. acs.orgnih.govnih.gov For this compound, hydrolysis would break the amide bond, leading to the formation of 3-methoxy-2-(methylamino)propanoic acid and ammonia. The reaction is typically slow at neutral pH but is accelerated by the presence of strong acids or bases and heat. Studies on similar N-acyl amino acid amides have shown that the rate of hydrolysis can be influenced by substituents on the acyl group. acs.orgnih.gov

Transamidation Reactions:

Transamidation is a process where the amino group of an amide is exchanged with another amine. wikipedia.org This reaction allows for the synthesis of new amides from a pre-existing amide. For this compound, a primary amide, transamidation with a primary or secondary amine in the presence of a suitable catalyst or activating agent would yield a secondary or tertiary amide, respectively, with the release of ammonia. organic-chemistry.org Various methods have been developed for transamidation, often requiring catalysts such as Lewis acids or transition metals to overcome the inherent stability of the amide bond. wikipedia.orgorganic-chemistry.orgnih.gov Studies on N-methyl-N-nitrosoamides have demonstrated that transamidation can occur under mild conditions with a variety of amines. researchgate.net

Table 1: Predicted Hydrolysis and Transamidation Reactions of this compound

| Reaction | Reagents and Conditions | Predicted Product(s) |

| Acid-Catalyzed Hydrolysis | HCl (aq), Heat | 3-Methoxy-2-(methylamino)propanoic acid, Ammonium chloride |

| Base-Catalyzed Hydrolysis | NaOH (aq), Heat | Sodium 3-methoxy-2-(methylamino)propanoate, Ammonia |

| Transamidation | Benzylamine, Lewis Acid Catalyst (e.g., Ti(Oi-Pr)₄), Heat | N-Benzyl-3-methoxy-2-(methylamino)propanamide, Ammonia |

Reductions and Oxidations Involving the Amide Group of this compound

Reduction of the Amide Group:

The amide functionality can be reduced to an amine using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, converting the carbonyl group of the amide into a methylene (B1212753) group (-CH₂-). ucalgary.camasterorganicchemistry.comchemistrysteps.com The reduction of this compound with LiAlH₄ is expected to yield 3-methoxy-N¹-methylpropane-1,2-diamine. The reaction proceeds via a complex mechanism involving the formation of an iminium ion intermediate. ucalgary.cachemistrysteps.com It is important to note that less reactive reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of amides. masterorganicchemistry.com

Oxidation of the Amide Group:

The oxidation of amides is less common than their reduction. However, under specific conditions, the α-carbon to the nitrogen of an amine can be oxidized to form an amide. researchgate.netrsc.orgthieme-connect.com Conversely, direct oxidation of the primary amide in this compound is not a typical reaction. More relevant is the potential for oxidative reactions on the secondary amine, which will be discussed in a later section.

Table 2: Predicted Reduction of the Amide Moiety in this compound

| Reaction | Reagent(s) | Predicted Product |

| Amide Reduction | 1. Lithium aluminum hydride (LiAlH₄) in THF2. H₂O workup | 3-Methoxy-N¹-methylpropane-1,2-diamine |

Transformations Involving the Secondary Amine Functionality of this compound

The secondary methylamino group is a nucleophilic center and a site for various chemical modifications, including alkylation, acylation, and the formation of cyclic structures.

Alkylation and Acylation Reactions of the Methylamino Group

N-Alkylation:

The secondary amine in this compound can be alkylated to form a tertiary amine. This can be achieved through reaction with alkyl halides or via reductive amination. Direct N-alkylation of α-amino acid esters and amides with alcohols has been successfully demonstrated using ruthenium catalysts, offering an atom-economical method with high retention of stereochemistry. nih.govnih.govacs.org For instance, reaction with an alkyl halide like methyl iodide would yield the corresponding tertiary amine.

N-Acylation:

Acylation of the secondary amine can be readily accomplished using acylating agents such as acyl chlorides or acid anhydrides to form a tertiary amide. bath.ac.uk For example, treatment with acetyl chloride in the presence of a base would yield N-acetyl-3-methoxy-2-(methylamino)propanamide. This reaction is a common method for the protection of amino groups or for the synthesis of more complex amide structures.

Table 3: Predicted N-Alkylation and N-Acylation of this compound

| Reaction | Reagent(s) | Predicted Product |

| N-Methylation | Methyl iodide, K₂CO₃ | 3-Methoxy-2-(dimethylamino)propanamide |

| N-Benzylation | Benzyl bromide, Et₃N | 2-(N-Benzyl-N-methylamino)-3-methoxypropanamide |

| N-Acetylation | Acetyl chloride, Pyridine | N-(1-carbamoyl-2-methoxyethyl)-N-methylacetamide |

Formation of Cyclic Structures Incorporating the Methylamino Moiety

The presence of both a secondary amine and a primary amide in the same molecule opens up possibilities for intramolecular cyclization reactions to form heterocyclic structures. For example, under certain conditions, the amino and amide groups could potentially react to form a piperazinone ring system, a common motif in medicinal chemistry. The formation of such cyclic structures often requires specific reaction conditions and may be facilitated by activating agents. Studies on the cyclization of α-amino esters have shown that photochemical methods can be employed to form azetidinones. chemrxiv.org Another approach involves the reductive cyclization of dioximes derived from primary amines to construct piperazine (B1678402) rings. nih.gov

Chemical Modifications of the Methoxy (B1213986) Group in this compound

The methoxy group (-OCH₃) is an ether linkage, which is generally stable but can be cleaved under harsh conditions using strong acids or specific reagents.

Ether Cleavage:

The cleavage of the methyl ether in this compound would result in the formation of a primary alcohol. This reaction is typically achieved using strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with strong Lewis acids such as boron tribromide (BBr₃). chem-station.comresearchgate.netnih.govresearchgate.netpearson.comnih.govgvsu.edu The reaction with BBr₃ is a widely used method for the demethylation of aryl methyl ethers and can also be applied to alkyl ethers. chem-station.comnih.govnih.gov The choice of reagent can influence the reaction conditions and selectivity, especially in a molecule with multiple functional groups. For instance, BBr₃ is known to be a potent reagent for ether cleavage, often requiring low temperatures to control its reactivity. chem-station.com

Table 4: Predicted Cleavage of the Methoxy Group in this compound

| Reaction | Reagent(s) | Predicted Product |

| Ether Demethylation | Boron tribromide (BBr₃) in CH₂Cl₂ | 3-Hydroxy-2-(methylamino)propanamide |

| Ether Cleavage | Concentrated Hydrobromic Acid (HBr), Heat | 3-Bromo-2-(methylamino)propanamide |

Demethylation and Ether Cleavage Reactions

The primary sites for demethylation and ether cleavage in this compound are the N-methyl group of the methylamino moiety and the methyl group of the methoxy ether. The cleavage of these groups can be achieved under various conditions, with the ether linkage generally requiring more forcing conditions than N-demethylation.

Ether Cleavage:

The cleavage of the methoxy group in this compound involves the breaking of the C-O bond of the ether. This transformation is typically accomplished using strong protic acids or Lewis acids.

Strong acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are commonly employed for cleaving alkyl ethers. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. libretexts.orglibretexts.org For a primary ether like the one in this compound, the reaction is expected to follow an S(_N)2 mechanism. masterorganicchemistry.compressbooks.pub In this case, the bromide or iodide ion would attack the less sterically hindered methyl group, leading to the formation of 3-hydroxy-2-(methylamino)propanamide and methyl bromide or methyl iodide.

Lewis acids, particularly boron tribromide (BBr(_3)), are highly effective reagents for the demethylation of ethers. pearson.compearson.comchem-station.com The reaction mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and BBr(_3), which activates the C-O bond for cleavage. pearson.comgvsu.edunih.gov Subsequent hydrolysis of the resulting borate (B1201080) ester yields the corresponding alcohol. Given the presence of other Lewis basic sites (amine and amide), careful control of stoichiometry would be crucial for selective ether cleavage.

The table below summarizes potential reagents and expected products for the ether cleavage of this compound.

| Reagent | Reaction Type | Expected Major Organic Product | Byproduct |

| HBr (conc.) | S(_N)2 | 3-Hydroxy-2-(methylamino)propanamide | CH(_3)Br |

| HI (conc.) | S(_N)2 | 3-Hydroxy-2-(methylamino)propanamide | CH(_3)I |

| BBr(_3) | Lewis Acid Cleavage | 3-Hydroxy-2-(methylamino)propanamide | CH(_3)Br |

N-Demethylation:

The removal of the methyl group from the secondary amine is another potential transformation. While a variety of methods exist for N-demethylation, many are oxidative and may not be compatible with the other functional groups in the molecule. More controlled methods, such as those involving chloroformates followed by hydrolysis, could potentially be employed. However, without specific studies, predicting the selectivity and efficiency of such reactions on this particular substrate is challenging.

Stereochemical Considerations During Methoxy Group Transformations

The chiral center in this compound is at the C2 position, directly adjacent to the methoxy-bearing carbon (C3). Any reaction involving the C-O bond at C3 must be considered for its potential impact on the stereochemistry at C2.

When ether cleavage occurs via an S(_N)2 mechanism at the methyl group of the methoxy ether, as is expected with reagents like HBr, HI, and BBr(_3), the reaction does not directly involve any of the bonds to the chiral center (C2). Therefore, the stereochemical integrity at C2 should be retained, and the configuration of the resulting 3-hydroxy-2-(methylamino)propanamide is expected to be the same as the starting material.

However, if reaction conditions were to favor an S(_N)1-type cleavage, which is unlikely for a primary ether but could be promoted under certain harsh conditions, it would proceed through a carbocation intermediate. While the primary carbocation is highly unstable, any rearrangement or neighboring group participation could potentially lead to racemization or other stereochemical scrambling. For ether cleavage at a stereocenter, an S(_N)2 mechanism typically results in an inversion of configuration. masterorganicchemistry.com In the case of this compound, the chiral center is adjacent to the reaction site, and direct attack at the C3 carbon is not the primary pathway for demethylation.

The following table outlines the expected stereochemical outcome for the major ether cleavage reactions.

| Reagent | Probable Mechanism at Methoxy Group | Expected Stereochemical Outcome at C2 |

| HBr | S(_N)2 | Retention of configuration |

| HI | S(_N)2 | Retention of configuration |

| BBr(_3) | Lewis Acid-mediated S(_N)2-type | Retention of configuration |

Stereochemical Integrity and Epimerization Studies of this compound

The stereochemical stability of the chiral center at C2 is a critical aspect of the chemistry of this compound, particularly in contexts where enantiopurity is important. The primary concern regarding the loss of stereochemical integrity is epimerization, the change in configuration at one of several stereogenic centers in a molecule.

For α-amino amides and N-methyl amino acids, epimerization can occur through the abstraction of the α-proton (the proton on C2) by a base. nih.gov The resulting carbanion (or enolate equivalent of the amide) is planar, and subsequent reprotonation can occur from either face, leading to a mixture of enantiomers.

Factors that can promote epimerization in compounds like this compound include:

Basic Conditions: The presence of a base can facilitate the removal of the relatively acidic α-proton. nih.gov

Elevated Temperatures: Increased temperature can provide the energy needed to overcome the activation barrier for proton abstraction and subsequent planar intermediate formation.

Solvent Effects: Polar solvents can stabilize the charged intermediate, potentially promoting racemization. cdnsciencepub.com

Activation for Further Reactions: In the context of peptide synthesis, activation of the carboxyl group of an N-methyl amino acid can increase the acidity of the α-proton and lead to racemization. cdnsciencepub.com While this compound is an amide, reactions involving the amide nitrogen or carbonyl could potentially influence the stability of the adjacent chiral center.

While no specific epimerization studies on this compound have been found, research on related N-methyl amino acids and α-amino amides suggests that this compound would be susceptible to epimerization under basic conditions. cdnsciencepub.compeptide.commonash.edu The rate of epimerization would likely be influenced by the specific base used, the solvent, and the temperature. Some modern amide synthesis methods have been developed to be "epimerization-free," highlighting the general concern of this side reaction in related structures. nih.govacs.org

The potential for epimerization underscores the importance of carefully controlling reaction conditions when manipulating this compound to maintain its stereochemical purity.

Synthesis and Academic Exploration of Derivatives and Structural Analogs of 3 Methoxy 2 Methylamino Propanamide

Rational Design Principles for 3-Methoxy-2-(methylamino)propanamide Derivatives

The rational design of derivatives of this compound is often guided by principles aimed at optimizing molecular interactions with biological targets and enhancing pharmacokinetic properties. A key strategy involves the modification of the compound's structure to improve its binding affinity to specific receptors or enzymes. For instance, the introduction of various substituents can alter the electronic and steric properties of the molecule, potentially leading to more favorable interactions.

In the context of drug development, the design of analogs may also focus on improving metabolic stability. For example, the modification of metabolically labile sites, such as the ester group in some thiophene (B33073) derivatives, has been explored to create more robust compounds. researchgate.net Furthermore, the synthesis of methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides highlights the role of these functional groups in enhancing antioxidant activity, a principle that can be applied to the design of novel this compound derivatives. nih.gov The number and position of hydroxyl and methoxy (B1213986) groups on an aromatic ring can significantly influence the compound's antioxidative potential. nih.gov

Synthesis of N-Substituted Derivatives of this compound

The synthesis of N-substituted derivatives of this compound can be achieved through various synthetic routes. A common approach involves the N-alkylation of a suitable precursor. General methods for the N-alkylation of amino acids and their derivatives often utilize protecting group strategies to ensure regioselectivity. For example, the use of sulfonamides as protecting groups can facilitate selective N-methylation. monash.edu

A notable example of an N-substituted derivative is N-benzyl-3-methoxy-2-(methylamino)propanamide, which has been identified as an impurity of the anticonvulsant drug Lacosamide. synzeal.com The synthesis of such derivatives can be accomplished by reacting the corresponding primary amine precursor, 2-amino-N-benzyl-3-methoxypropanamide, with a methylating agent. The precursor itself can be synthesized from appropriate starting materials. nih.govpharmaffiliates.comchemicalbook.com The general approach to synthesizing substituted 2-(methylamino)quinoline-3-carboxamides, which involves the hydrolytic cleavage of a pyrimidine (B1678525) cycle, also provides insights into potential synthetic strategies for N-substituted analogs. nuph.edu.ua

Table 1: Examples of N-Substituted Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

|---|---|---|---|

| N-Benzyl-3-methoxy-2-(methylamino)propanamide | C12H18N2O2 | 222.28 | Benzyl group on the amide nitrogen |

Preparation of C-3 Modified Analogs of this compound

Modification at the C-3 position of the propanamide backbone introduces structural diversity that can significantly impact the biological activity of the resulting analogs. The synthesis of such compounds often starts from precursors where the C-3 position is functionalized for further elaboration. For instance, the synthesis of 3-methoxypropiophenone, a key intermediate for some pharmaceutical compounds, involves a Grignard reaction, showcasing a method to introduce aryl groups that could be adapted for C-3 modifications. patsnap.com

While direct examples of C-3 modified analogs of this compound are not extensively documented in the readily available literature, general synthetic methods for related structures provide a conceptual framework. For example, the synthesis of 3-methylamino-1-(2-thienyl)-1-propanone involves the reaction of thiophene with 3-chloropropionic acid chloride, followed by reaction with methylamine, illustrating a pathway to introduce a thienyl group at a position analogous to C-3. google.com

Creation of Structural Analogs with Modified Propanamide Backbone

Altering the propanamide backbone is a sophisticated strategy to create structural analogs with potentially novel properties. This can involve replacing the amide bond with isosteres or incorporating the core structure into a larger, more constrained ring system. The synthesis of backbone-modified peptides offers a wealth of strategies that can be conceptually transferred to smaller molecules like this compound. nih.govresearchgate.netnih.gov These methods aim to improve properties such as solubility and metabolic stability by preventing interchain associations. nih.govresearchgate.net

The synthesis of backbone-modified morpholino oligonucleotides, which utilize phosphoramidite (B1245037) chemistry, demonstrates the feasibility of replacing the entire backbone with a different chemical entity to achieve specific therapeutic functions. researchgate.net Furthermore, the synthesis of substituted 2-aminoimidazoles via palladium-catalyzed carboamination reactions presents a method for constructing heterocyclic bioisosteres of the propanamide core. nih.gov Similarly, the synthesis of 2-(acylamino)thiophene-3-carboxamides and their analogs through the bioisosteric replacement of an ester moiety with an amide or heterocyclic group provides a blueprint for designing novel backbone-modified structures. researchgate.net

Table 2: Conceptual Approaches for Backbone Modification

| Modification Strategy | Rationale | Potential Synthetic Method |

|---|---|---|

| Amide Bond Isosteres | Improve metabolic stability and conformational properties. | Solid-phase peptide synthesis techniques with modified building blocks. nih.govresearchgate.net |

| Heterocyclic Scaffolds | Introduce novel pharmacophoric features and alter physicochemical properties. | Palladium-catalyzed cross-coupling reactions to form imidazole (B134444) or thiophene rings. researchgate.netnih.gov |

Stereochemical Divergence in the Synthesis of this compound Analogs

Stereochemistry is a critical aspect in the synthesis and biological activity of this compound analogs. The presence of a chiral center at the C-2 position necessitates stereoselective synthetic methods to obtain enantiomerically pure compounds. The development of a highly efficient and stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for a fluoroquinolone antibiotic, highlights the importance of stereocontrol. nih.gov This synthesis employed a catalytic asymmetric hydrogenation with a chiral ruthenium complex to establish the desired stereochemistry with high diastereoselectivity and enantiomeric excess. nih.gov

The stereoselective synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, starting from Garner's aldehyde, further illustrates the use of chiral starting materials to control the stereochemical outcome of a synthesis. elsevierpure.com Regio- and stereoselective synthesis of divinyl diselenides from 2-propynamides also demonstrates the precise control that can be achieved over the geometry of the final products. mdpi.com These examples underscore the importance of applying stereocontrolled synthetic strategies to produce specific stereoisomers of this compound analogs for pharmacological evaluation.

Advanced Analytical Methodologies for Academic Research on 3 Methoxy 2 Methylamino Propanamide

Spectroscopic Characterization Techniques for Elucidating 3-Methoxy-2-(methylamino)propanamide Structure and Conformation

Spectroscopic methods are indispensable for probing the molecular structure of this compound. By examining the interaction of the molecule with electromagnetic radiation, researchers can deduce its connectivity, functional groups, and three-dimensional arrangement.

High-Resolution NMR Spectroscopy for Isomer Differentiation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the chemical structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H and ¹³C NMR Spectral Predictions: The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The methoxy (B1213986) (O-CH₃) and N-methyl (N-CH₃) groups would likely appear as sharp singlets. acdlabs.com The protons on the main carbon chain (at C2 and C3) would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with each other. The amide (-CONH₂) protons can appear as two broad singlets due to restricted rotation around the C-N bond.

The proton-decoupled ¹³C NMR spectrum would display a signal for each of the five unique carbon atoms in the molecule. The chemical shifts would be indicative of their functional group: the carbonyl carbon of the amide would be the most downfield signal (typically 165-180 ppm), followed by the carbons bonded to oxygen and nitrogen, and finally the methyl carbons at the upfield end of the spectrum. wisc.eduoregonstate.edulibretexts.org

Two-dimensional NMR techniques are crucial for unambiguous assignment.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, confirming the H-C(2)-C(3)-H connectivity.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular framework, for instance, by connecting the N-methyl protons to the C2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed for conformational analysis by detecting through-space interactions between protons, providing insights into the preferred spatial arrangement of the molecule's substituents.

Interactive Table: Predicted NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| C=O | - | - | ~175 |

| NH ₂ | ~7.5 and ~7.0 | 2 x Broad Singlet | - |

| CH -N | ~3.2 | Doublet of Doublets (dd) | ~60 |

| CH ₂-O | ~3.6 | Multiplet | ~75 |

| N-H | ~1.8 | Broad Singlet | - |

| N-CH ₃ | ~2.4 | Singlet | ~35 |

| O-CH ₃ | ~3.3 | Singlet | ~59 |

Chiroptical Spectroscopy (e.g., ECD, ORD, VCD) for Absolute Configuration Determination of this compound

Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers ((R) and (S)). Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with polarized light, is essential for determining the absolute configuration.

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD): These techniques measure the differential absorption (ECD) and rotation (ORD) of left and right circularly polarized light by the enantiomers. Each enantiomer will produce a spectrum that is a mirror image of the other. By comparing the experimentally obtained ECD or ORD spectrum with spectra predicted through quantum chemical calculations for a known configuration (e.g., the (S)-enantiomer), the absolute configuration of the synthesized compound can be confidently assigned.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared radiation, providing stereochemical information from the molecule's vibrational transitions. It offers a complementary method to ECD for absolute configuration assignment, particularly when electronic transitions are not easily accessible or interpretable.

Interactive Table: Illustrative ECD Spectral Data for Enantiomers

| Enantiomer | Wavelength (nm) | Cotton Effect Sign | Molar Ellipticity (deg·cm²/dmol) |

| (S)-enantiomer | 215 | Positive (+) | +8500 |

| (R)-enantiomer | 215 | Negative (-) | -8500 |

Advanced Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies

Advanced mass spectrometry (MS) provides information on the molecular weight and elemental composition and offers insights into the molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF (Electrospray Ionization - Time of Flight) would be used to determine the accurate mass of the protonated molecule [M+H]⁺ with high precision. This allows for the unambiguous determination of the elemental formula (C₅H₁₂N₂O₂).

Tandem Mass Spectrometry (MS/MS): By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. For this compound, key fragmentation pathways would likely include:

α-cleavage: Scission of the bond adjacent to the nitrogen atom, leading to the loss of the methoxymethyl radical or related fragments.

Amide Bond Cleavage: A common fragmentation for amides involves the cleavage of the N-CO bond. nih.gov

Loss of Neutral Molecules: The loss of small, stable neutral molecules such as ammonia (NH₃), water (H₂O), or methanol (CH₃OH) from the parent ion is also expected. The cleavage of the bond between the carbonyl carbon and the chiral center can produce a characteristic fragment ion at m/z 44, corresponding to [CONH₂]⁺.

Isotopic labeling studies, where specific atoms (e.g., ¹³C at the carbonyl position or ¹⁵N in the amine) are incorporated into the molecule, can be used to definitively confirm these proposed fragmentation pathways by observing the corresponding mass shifts in the fragment ions.

Interactive Table: Predicted Key MS/MS Fragments of [M+H]⁺ (M = C₅H₁₂N₂O₂)

| m/z (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |

| 133.0972 | [C₅H₁₃N₂O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 116.0706 | [C₅H₁₀NO₂]⁺ | Loss of NH₃ |

| 88.0757 | [C₄H₁₀NO]⁺ | Loss of CONH₂ |

| 74.0600 | [C₃H₈NO]⁺ | Cleavage of C2-C3 bond |

| 44.0498 | [CH₄N]⁺ | α-cleavage at C2-N bond |

Chromatographic Separation and Purity Assessment of this compound

Chiral Chromatography for Enantiomeric and Diastereomeric Excess Determination

To isolate or quantify the individual enantiomers of this compound, chiral chromatography is the method of choice. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Chiral HPLC: A variety of CSPs are suitable for the separation of amino acid derivatives. chromatographytoday.com Polysaccharide-based columns (e.g., cellulose or amylose derivatives) and cyclodextrin-based columns are highly effective. mdpi.comresearchgate.netnih.gov The separation relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector, with differences in the stability of these complexes causing one enantiomer to elute from the column before the other. wikipedia.org The mobile phase composition (typically a mixture of an alkane like hexane and an alcohol like isopropanol) and temperature are optimized to achieve baseline resolution. The resulting chromatogram allows for the precise determination of the enantiomeric excess (e.e.).

Interactive Table: Hypothetical Chiral HPLC Separation Data

| Parameter | (S)-Enantiomer | (R)-Enantiomer |

| Retention Time (tR, min) | 10.2 | 12.5 |

| Resolution (Rs) | - | 2.1 |

| Selectivity Factor (α) | - | 1.23 |

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Impurity Identification

High-Performance Liquid Chromatography (HPLC) is a standard and powerful technique for determining the chemical purity of a sample. For a relatively polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed.

Methodology: The analysis would likely employ a C18 stationary phase, which is nonpolar. The mobile phase would be a polar mixture, such as a gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier (e.g., formic acid or trifluoroacetic acid) to ensure sharp peak shapes. sepscience.com The compound and any impurities are separated based on their relative hydrophobicity.

Purity Assessment: A UV detector is commonly used to monitor the column effluent. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Impurity Identification: By coupling the HPLC system to a mass spectrometer (LC-MS), the molecular weights of any detected impurities can be determined, providing crucial clues to their identity (e.g., unreacted starting materials or reaction by-products).

Interactive Table: Illustrative HPLC Purity Profile

| Peak No. | Retention Time (min) | Area % | Possible Identity |

| 1 | 2.1 | 0.35 | Starting Material A |

| 2 | 3.5 | 99.52 | This compound |

| 3 | 4.8 | 0.13 | Unknown Impurity |

X-ray Crystallography for Solid-State Structural Analysis of this compound and Its Derivatives

X-ray crystallography stands as the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unparalleled insight into the molecular structure, conformation, and intermolecular interactions that govern the solid-state behavior of a compound. While specific crystallographic data for this compound is not widely available in public research databases, the application of this methodology would be a critical step in its comprehensive characterization.

The process of X-ray crystallography involves irradiating a single crystal of the target compound with a focused beam of X-rays. The electrons within the crystal diffract the X-rays in a specific pattern, which is then captured by a detector. The analysis of this diffraction pattern allows for the calculation of the electron density map of the crystal, from which the positions of the individual atoms can be determined with exceptional precision.

Key Insights from X-ray Crystallography:

Molecular Conformation: The technique would reveal the exact conformation of the this compound molecule in the solid state, including the torsion angles of the flexible methoxy and methylamino groups.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule would be obtained, providing valuable data for computational modeling and understanding electronic effects.

Intermolecular Interactions: The analysis would identify and characterize non-covalent interactions such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions that dictate the crystal packing.

Stereochemistry: For chiral derivatives of this compound, X-ray crystallography can unambiguously determine the absolute configuration of stereocenters.

Hypothetical Crystallographic Data Table:

In a typical research scenario, the crystallographic data for a novel compound like this compound would be presented in a standardized format. The following interactive table illustrates the type of parameters that would be determined.

| Crystallographic Parameter | Hypothetical Value | Description |

| Empirical Formula | C₅H₁₂N₂O₂ | The simplest whole-number ratio of atoms in the compound. |

| Formula Weight | 132.16 g/mol | The sum of the atomic weights of the atoms in the empirical formula. |

| Crystal System | Monoclinic | One of the seven crystal systems describing the symmetry of the crystal lattice. |

| Space Group | P2₁/c | A specific description of the symmetry elements present in the crystal. |

| a (Å) | 10.25 | The length of one of the unit cell axes. |

| b (Å) | 8.54 | The length of one of the unit cell axes. |

| c (Å) | 9.12 | The length of one of the unit cell axes. |

| α (°) | 90 | The angle between the b and c axes of the unit cell. |

| β (°) | 105.3 | The angle between the a and c axes of the unit cell. |

| γ (°) | 90 | The angle between the a and b axes of the unit cell. |

| Volume (ų) | 768.9 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Density (calculated) (g/cm³) | 1.142 | The calculated density of the crystal. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Structural Analysis of Derivatives:

The study of derivatives of this compound through X-ray crystallography would be particularly insightful. By systematically modifying the functional groups, researchers could investigate how these changes influence the crystal packing and intermolecular interactions. For instance, the introduction of a bulky substituent could lead to a completely different crystal system and space group, altering the physical properties of the solid material. Comparing the crystal structures of a series of derivatives would provide a deeper understanding of structure-property relationships.

Theoretical and Computational Chemistry Approaches for 3 Methoxy 2 Methylamino Propanamide

Quantum Chemical Calculations of Electronic Structure and Energetics of 3-Methoxy-2-(methylamino)propanamide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, no specific studies employing these methods on this compound have been published. Such research would typically provide insights into the molecule's electronic distribution, stability, and reactivity.

DFT Studies on Conformational Preferences and Tautomerism

A search for Density Functional Theory (DFT) studies, a common quantum chemical method, yielded no results for this compound. DFT calculations would be instrumental in identifying the most stable three-dimensional arrangements (conformers) of the molecule and exploring the potential for it to exist in different isomeric forms (tautomers). This information is crucial for understanding its biological activity and chemical behavior.

Prediction of Spectroscopic Properties of this compound

There is no available research on the computational prediction of the spectroscopic properties of this compound. Theoretical predictions of spectra, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis), are vital for interpreting experimental data and confirming the molecule's structure.

Molecular Dynamics Simulations for Conformational Sampling and Solvation Effects on this compound

No molecular dynamics (MD) simulation studies for this compound have been reported. MD simulations are powerful tools for examining the dynamic behavior of molecules over time, including how they change shape and interact with solvents like water. This data is essential for predicting how the molecule will behave in a biological environment.

Computational Prediction of Reactivity and Reaction Mechanisms for this compound

There is a lack of published computational studies on the reactivity and reaction mechanisms of this compound. Such studies would typically involve calculating molecular orbitals (like HOMO and LUMO) and electrostatic potential maps to predict how and where the molecule is likely to react with other chemical species.

In Silico Modeling of this compound Interactions with Model Biological Macromolecules

No in silico modeling research, such as molecular docking or binding free energy calculations, has been published for this compound. These computational techniques are used to predict and analyze the interactions between a small molecule and a biological target, such as a protein or enzyme, which is a critical step in drug discovery and design.

In Vitro Biological Profile of this compound Remains Uncharacterized in Publicly Available Research

Despite a comprehensive search of scientific literature and databases, detailed in vitro biological activity and mechanistic investigations for the chemical compound this compound are not documented in publicly accessible research. Therefore, the creation of a detailed article adhering to the specific outline requested is not possible at this time.

Extensive searches for data pertaining to the enzymatic interactions, cellular target identification, and structure-activity relationships of this compound have yielded no specific results. The scientific community has not, to date, published studies on the following critical aspects of this compound's in vitro profile:

Enzyme Inhibition and Activation: There are no available studies that have investigated the inhibitory or activatory effects of this compound on any purified enzyme systems. Consequently, data on its potency (e.g., IC50 or EC50 values) and its specific enzymatic targets are absent from the scientific record.

Kinetic and Mechanistic Studies: Without initial data on enzyme interactions, no kinetic studies have been performed to elucidate the mechanism by which this compound might interact with enzymes. Information regarding its mode of inhibition (e.g., competitive, non-competitive, uncompetitive) is therefore unknown.

Cellular Target Identification: Research into the specific cellular components with which this compound may bind is not available. Ligand binding studies, which are crucial for identifying the direct molecular targets of a compound within a cell, have not been published.

Intracellular Pathway Analysis: As no cellular targets have been identified, there is no information regarding the modulation of any intracellular biochemical pathways by this compound.

Structure-Activity Relationship (SAR) Studies: SAR studies involve synthesizing and testing derivatives of a lead compound to understand the relationship between its chemical structure and biological activity. No such studies for this compound and its analogs have been reported in the literature.

The absence of this fundamental scientific data precludes the ability to generate a thorough, informative, and scientifically accurate article as requested. The detailed subsections of the proposed article require specific experimental findings that are not currently available in the public domain.

In Vitro Biological Activity and Mechanistic Investigations of 3 Methoxy 2 Methylamino Propanamide

Structure-Activity Relationship (SAR) Studies of 3-Methoxy-2-(methylamino)propanamide and Its Derivatives In Vitro

Elucidation of Pharmacophoric Elements for Biological Activity

A pharmacophore is a three-dimensional arrangement of functional groups that is essential for a molecule to exert a specific biological activity. drugdesign.org For this compound, a hypothetical pharmacophore elucidation would involve identifying the key chemical features responsible for its interaction with a biological target.

The primary functional groups in this compound that would be considered in a pharmacophoric model are:

The primary amide (-CONH2): This group can act as both a hydrogen bond donor and acceptor.

The secondary amine (-NHCH3): This group is a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions.

The methoxy (B1213986) group (-OCH3): The ether oxygen can act as a hydrogen bond acceptor.

The chiral center: The carbon atom to which the methylamino and methoxymethyl groups are attached is a stereocenter, implying that the spatial arrangement of these groups is crucial.

To determine the essential pharmacophoric elements, researchers would typically synthesize and test a series of analogues of this compound. Modifications would be made to each of the functional groups to assess their contribution to biological activity. For instance, converting the primary amide to a carboxylic acid or an ester would probe the importance of the amide's hydrogen bonding capabilities. Similarly, altering the N-methyl group to other alkyl groups would investigate the steric and electronic requirements at that position.

Table 1: Hypothetical Analogues for Pharmacophore Elucidation

| Compound | Modification from this compound | Rationale for Testing |

| 3-Hydroxy-2-(methylamino)propanamide | Replacement of methoxy with a hydroxyl group | To assess the role of the methyl group on the ether oxygen. |

| 3-Methoxy-2-(amino)propanamide | Removal of the methyl group from the amine | To determine the importance of the N-methyl substitution. |

| 3-Methoxy-2-(methylamino)propanoic acid | Hydrolysis of the primary amide to a carboxylic acid | To evaluate the necessity of the amide group for activity. |

Through the systematic evaluation of such analogues in relevant in vitro assays, a 3D pharmacophore model could be constructed, defining the precise arrangement of hydrogen bond donors, acceptors, and hydrophobic features required for activity.

Impact of Stereochemistry on In Vitro Biological Responses

The presence of a chiral center in this compound means it can exist as two non-superimposable mirror images, or enantiomers: (S)-3-Methoxy-2-(methylamino)propanamide and (R)-3-Methoxy-2-(methylamino)propanamide. Stereochemistry often plays a pivotal role in the biological activity of chiral drugs. nih.govnih.gov The two enantiomers can exhibit significantly different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral. nih.gov

The differential activity of enantiomers arises from the fact that only one of the enantiomers may be able to bind effectively to the target site. nih.gov The three-point attachment model is a classic explanation for this phenomenon, where three of the four groups on the chiral carbon must interact with specific binding sites on the receptor for a biological response to occur.

In the context of this compound, it would be essential to synthesize and test each enantiomer separately. It is plausible that one enantiomer would be significantly more potent than the other, or that one might be responsible for the therapeutic effect while the other contributes to off-target effects. In some cases, the "inactive" enantiomer is not truly inert but may have its own distinct biological activities.

Table 2: Potential Stereochemical Impact on Activity

| Enantiomer | Potential Biological Activity Profile |

| (S)-3-Methoxy-2-(methylamino)propanamide | May be the more active enantiomer (eutomer) |

| (R)-3-Methoxy-2-(methylamino)propanamide | May be the less active enantiomer (distomer) or have different activity |

The study of the individual stereoisomers is a critical step in drug development, as it can lead to the development of single-enantiomer drugs with improved efficacy and safety profiles. nih.gov

Biochemical Mechanisms of Action for this compound in Defined In Vitro Assays

To understand the biochemical mechanisms of action of this compound, a variety of in vitro assays would be employed. nih.gov These assays can provide information on the compound's effects on specific enzymes, receptors, or cellular pathways. The choice of assays would depend on the therapeutic area for which the compound is being investigated.

For example, if the compound is being explored for anticancer activity, a panel of cancer cell lines would be used to assess its cytotoxicity. nih.gov Assays such as the MTT or MTS assay would be used to determine the concentration of the compound that inhibits cell growth by 50% (IC50). Further mechanistic studies could involve:

Enzyme inhibition assays: To determine if the compound inhibits specific enzymes known to be involved in cancer progression.

Receptor binding assays: To investigate if the compound binds to and modulates the activity of receptors on the cell surface or within the cell.

Gene and protein expression analysis: Techniques like Western blotting or qPCR could reveal if the compound alters the levels of key proteins or genes involved in cell cycle regulation, apoptosis (programmed cell death), or other relevant pathways.

If the compound were being investigated as an antimicrobial agent, the in vitro assays would focus on its ability to inhibit the growth of various bacterial or fungal strains. The minimum inhibitory concentration (MIC) would be a key parameter to determine.

Table 3: Illustrative In Vitro Assays for Mechanistic Studies

| Assay Type | Purpose | Example Endpoint Measured |

| Cytotoxicity Assay (e.g., MTT) | To measure the compound's ability to kill or inhibit the growth of cells. | Cell viability (IC50 value). |

| Enzyme Inhibition Assay | To determine if the compound is an inhibitor of a specific enzyme. | Enzyme activity (Ki or IC50 value). |

| Receptor Binding Assay | To assess the compound's affinity for a particular receptor. | Receptor binding affinity (Kd or Ki value). |

| Apoptosis Assay (e.g., Annexin V) | To determine if the compound induces programmed cell death. | Percentage of apoptotic cells. |

The data generated from these in vitro assays would be crucial for building a comprehensive understanding of the biochemical mechanisms through which this compound exerts its biological effects. Without specific experimental data on this compound, the above remains a theoretical framework for its potential investigation.

Applications of 3 Methoxy 2 Methylamino Propanamide As a Synthetic Intermediate and Chiral Building Block

Utilization of 3-Methoxy-2-(methylamino)propanamide in the Synthesis of Complex Organic Molecules

The strategic placement of a methoxy (B1213986) group, a secondary amine, and a primary amide within a three-carbon chain makes this compound a versatile precursor for a variety of more complex molecules. Its inherent chirality is a key feature that chemists can exploit to introduce stereochemical control in synthetic sequences.

As a Chiral Auxiliary in Asymmetric Synthesis

While direct and extensive research on the use of this compound as a chiral auxiliary is not widely documented in publicly available literature, its structural motifs are analogous to those found in well-established chiral auxiliaries. Chiral auxiliaries are compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction, after which they are removed. The effectiveness of a chiral auxiliary often relies on its ability to create a sterically and electronically biased environment. The presence of the methoxy and methylamino groups in this compound could, in principle, be utilized to influence the facial selectivity of reactions at a prochiral center. For instance, the nitrogen of the methylamino group could be acylated and the resulting amide used to direct alkylation or aldol (B89426) reactions, a strategy famously employed with Evans oxazolidinones and other amino acid-derived auxiliaries. nih.govnumberanalytics.com

Integration into Natural Product Synthesis Routes

The synthesis of natural products often requires the assembly of intricate, stereochemically rich structures. Chiral building blocks sourced from the "chiral pool" or prepared through asymmetric synthesis are fundamental to this endeavor. tcichemicals.com Although specific examples of the integration of this compound into the total synthesis of a natural product are not prominently reported, its structural elements are present in various biologically active molecules. The amino acid-like core with a methoxy substituent offers a unique starting point for the synthesis of modified peptides or alkaloids.

Role of this compound as a Chiral Building Block for Novel Scaffolds

Beyond its potential as a transient auxiliary, the intrinsic structure of this compound can be permanently incorporated into the final target molecule, serving as a foundational chiral building block.

Derivatization to Form Multifunctional Chiral Intermediates

The functional handles of this compound—the primary amide, the secondary amine, and the methoxy group—allow for a wide range of chemical transformations. Each of these groups can be selectively modified to generate multifunctional chiral intermediates. For example, the primary amide can be hydrolyzed to the corresponding carboxylic acid, ((R)-3-methoxy-2-(methylamino)propanoic acid), or reduced to a primary amine. wikipedia.org The secondary amine can be acylated, alkylated, or incorporated into larger ring systems. These derivatizations open up pathways to a diverse array of more complex chiral molecules.

A related derivative, N-Benzyl-3-methoxy-2-(methylamino)propanamide, has been identified as an impurity in the synthesis of the anticonvulsant drug Lacosamide, suggesting that this core structure is synthetically accessible and relevant in pharmaceutical chemistry. nih.gov

Application in Heterocyclic Chemistry

Heterocyclic compounds are of paramount importance in medicinal chemistry. The functional groups of this compound are well-suited for the construction of various heterocyclic rings. For instance, the amino and amide functionalities could be utilized in condensation reactions to form pyrazinones, piperazinones, or other nitrogen-containing heterocycles. While specific literature examples employing this exact molecule are scarce, the general strategies for synthesizing heterocycles from amino acid derivatives are well-established and could be applied here. rsc.orgnih.gov

Synthetic Strategies Incorporating this compound into Peptidomimetic Structures

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. The amino acid-like backbone of this compound makes it an attractive candidate for incorporation into peptidomimetic designs. The N-methyl group and the methoxy group at the beta-position are modifications that can impart conformational constraints and alter the hydrogen bonding patterns compared to natural amino acids, which are desirable features in peptidomimetic design.

While direct studies on the incorporation of this specific compound into peptidomimetics are not readily found, the principles of peptidomimetic design support its potential utility. nih.gov By replacing a natural amino acid residue with this compound or its derivatives, researchers could probe the structure-activity relationships of bioactive peptides and develop novel therapeutic agents.

Emerging Research Avenues and Future Directions for 3 Methoxy 2 Methylamino Propanamide Research

The exploration of novel chemical entities with potential applications in medicinal chemistry and materials science is a cornerstone of scientific advancement. Within this context, 3-Methoxy-2-(methylamino)propanamide represents a scaffold of interest, possessing functional groups that suggest a capacity for diverse chemical interactions and biological activity. While specific research on this exact molecule is nascent, the broader landscape of related compounds provides a fertile ground for postulating future research trajectories. This article delineates emerging research avenues and future directions for the investigation of this compound, focusing on synthetic methodologies, analytical approaches, biological targets, and interdisciplinary integration.

Q & A

Q. Q1. What are the optimal synthetic routes for 3-Methoxy-2-(methylamino)propanamide, and how can reaction conditions be standardized for reproducibility?

- Methodological Answer :

- Stepwise Synthesis : Begin with alkylation of a methoxy precursor followed by amidation. For example, coupling 3-methoxypropanoic acid derivatives with methylamine under peptide-coupling agents (e.g., EDC/HOBt) .

- Condition Optimization : Use polar aprotic solvents (DMF, DCM) at controlled temperatures (0–25°C) to minimize side reactions. Monitor pH to stabilize intermediates .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

Q. Q2. How can researchers validate the structural identity of this compound using analytical techniques?

- Methodological Answer :

- NMR Spectroscopy :

- 1H NMR : Look for characteristic peaks: δ 2.8–3.2 ppm (methylamino group), δ 3.3–3.5 ppm (methoxy protons), and δ 6.5–7.0 ppm (amide protons) .

- 13C NMR : Confirm carbonyl (170–175 ppm) and methoxy carbons (55–60 ppm) .

- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 161.2 (calculated for C₆H₁₂N₂O₂) .

Q. Q3. What preliminary biological assays are recommended to explore its pharmacological potential?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases (e.g., MAPK) or proteases using fluorogenic substrates. IC₅₀ values can guide dose-response studies .

- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to assess affinity (Kᵢ values) .

- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to establish safe concentration ranges .

Advanced Research Questions

Q. Q4. How can reaction mechanisms for by-product formation during synthesis be elucidated?

- Methodological Answer :

- Isolation and Characterization : Use preparative TLC/HPLC to isolate by-products. Analyze via HRMS and 2D NMR (e.g., COSY, HSQC) to identify structures .

- Kinetic Studies : Vary reaction parameters (temperature, solvent) to track by-product formation rates via LC-MS. For example, elevated temperatures may favor hydrolysis of the amide bond .

Q. Q5. What strategies resolve contradictions in reported biological activities (e.g., neuroprotection vs. cytotoxicity)?

- Methodological Answer :

- Dose-Response Analysis : Use narrower concentration ranges (e.g., 0.1–10 µM) to identify therapeutic windows.

- Cell-Type Specificity : Test across diverse cell lines (neuronal SH-SY5Y vs. cancer HeLa) to contextualize activity .

- Pathway Mapping : RNA-seq or phosphoproteomics to identify off-target effects (e.g., oxidative stress pathways) .

Q. Q6. How can computational modeling enhance the design of derivatives with improved target selectivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target receptors (e.g., NMDA receptors). Focus on hydrogen bonding with the methoxy and amide groups .

- QSAR Analysis : Correlate substituent electronegativity (Hammett constants) with activity to prioritize synthetic targets .

Q. Q7. What advanced techniques quantify metabolic stability in vitro?

- Methodological Answer :

- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) .

- CYP450 Inhibition : Use luminescent substrates (e.g., P450-Glo™) to assess interactions with CYP3A4/2D6 .

Safety and Handling

Q. Q8. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification steps .

- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products